DL5050 is primarily synthesized in laboratory settings and has been studied for its binding affinity and agonistic properties towards nuclear receptors, particularly the Constitutive Androstane Receptor. Its classification falls under synthetic organic compounds designed to interact with specific biological targets, making it relevant for drug discovery and development.
The synthesis of DL5050 involves several chemical reactions that typically include:
The exact synthetic route can vary based on the desired analogs and modifications aimed at enhancing receptor binding or specificity.
DL5050's molecular structure is characterized by its specific functional groups that facilitate interaction with the Constitutive Androstane Receptor. The structural formula includes:
Molecular modeling studies often provide insights into its three-dimensional conformation, allowing researchers to predict how it fits within the ligand-binding pocket of its target receptor.
DL5050 participates in several key chemical reactions:
These reactions are crucial for understanding the compound's potential therapeutic applications.
DL5050 acts primarily as an agonist for the Constitutive Androstane Receptor, leading to:
This mechanism underscores the compound's potential role in modulating metabolic processes.
DL5050 exhibits several notable physical and chemical properties:
These properties are essential for predicting its behavior in biological systems.
DL5050 has several potential applications in scientific research:
The NR1I nuclear receptor subfamily comprises three key xenobiotic-sensing transcription factors: Constitutive Androstane Receptor (CAR, NR1I3), Pregnane X Receptor (PXR, NR1I2), and Vitamin D Receptor (VDR, NR1I1). These receptors orchestrate hepatic detoxification by regulating genes encoding Phase I/II drug-metabolizing enzymes (e.g., CYPs, UGTs) and Phase III transporters (e.g., MRPs, OATPs) [3] [4]. CAR and PXR exhibit significant functional overlap and ligand promiscuity due to structural similarities in their DNA-binding domains (DBDs). However, their ligand-binding domains (LBDs) differ substantially—CAR’s LBD is compact (675 ų) compared to PXR’s expansive pocket (~1,200 ų), enabling divergent ligand specificity [1] [7]. This structural divergence underpins efforts to develop selective agonists like DL5050.
Table 1: Key Features of NR1I Receptors
Receptor | Symbol | Primary Ligands | Target Genes | LBD Size |
---|---|---|---|---|
CAR | NR1I3 | CITCO, TCPOBOP | CYP2B6, UGT1A1 | 675 ų |
PXR | NR1I2 | Rifampicin, SR12813 | CYP3A4, CYP2C9 | ~1,200 ų |
VDR | NR1I1 | Vitamin D | CYP24A1 | 660 ų |
CAR regulates multifaceted physiological pathways beyond xenobiotic clearance:
These roles position CAR as a therapeutic target for metabolic disorders, cancer chemosensitization, and liver diseases.
Prior to DL5050, CITCO (EC₅₀ = 0.62 µM) was the benchmark hCAR agonist. However, it exhibited significant off-target activation of hPXR (30–50% cross-reactivity), confounding mechanistic studies and therapeutic applications [1] [2]. This lack of selectivity arises from:
DL5050 was developed to overcome these limitations through targeted structural optimization of CITCO, enhancing hCAR specificity while minimizing hPXR interference [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7